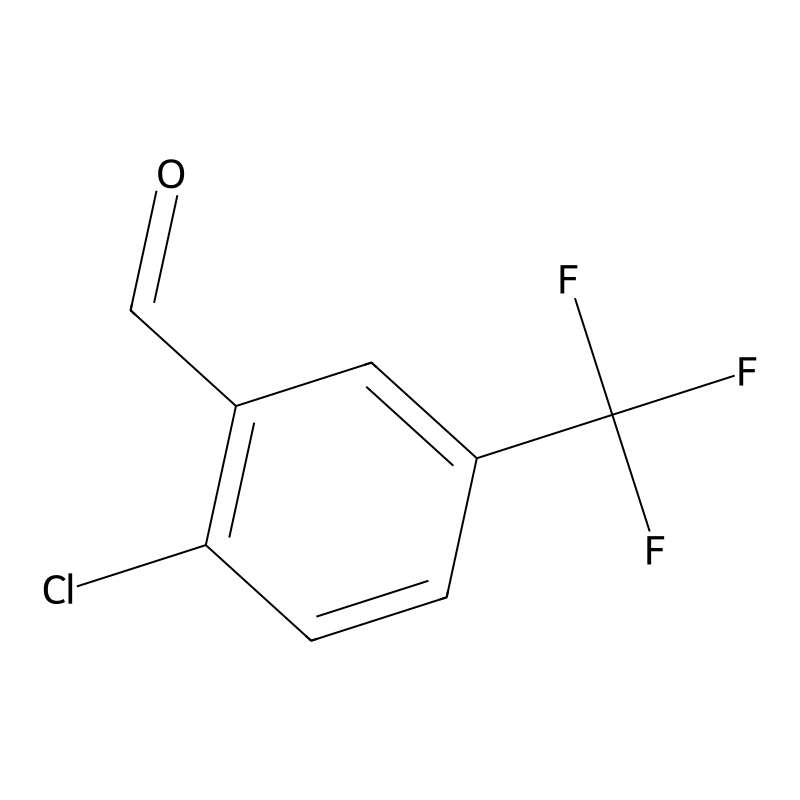2-Chloro-5-(trifluoromethyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the aldehyde functional group (CHO) indicates its potential as a building block in organic synthesis. Aldehydes can be converted into various other functional groups, allowing them to be incorporated into complex molecules. This property could be valuable for the synthesis of pharmaceuticals, fine chemicals, and other organic materials .
Medicinal chemistry
The combination of the electron-withdrawing chloro and trifluoromethyl groups might influence the biological activity of molecules containing this moiety. This characteristic could be of interest for medicinal chemists exploring new drug candidates. Further research would be needed to determine the specific effects and potential applications.
Material science
Aromatic aldehydes with halogenated substituents can be used as precursors in the synthesis of polymers. The specific properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde might be useful in the development of novel polymeric materials with tailored properties .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








